Cas no 1806182-37-5 (2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H8F3N3O4/c1-17-6-2-5(14(15)16)4(3-12)13-7(6)18-8(9,10)11/h2H,3,12H2,1H3
- InChIKey: HVXMGEFLIGLWAT-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C=C(C(CN)=N1)[N+](=O)[O-])OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 296
- トポロジー分子極性表面積: 103
- XLogP3: 1.1
2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029089151-1g |
2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine |
1806182-37-5 | 97% | 1g |
$1,519.80 | 2022-03-31 |
2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridineに関する追加情報
2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound with CAS No. 1806182-37-5, known as 2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine, is a highly specialized organic compound with significant potential in various fields of research and application. This compound is characterized by its unique pyridine ring structure, which is substituted with multiple functional groups, including an aminomethyl group, a methoxy group, a nitro group, and a trifluoromethoxy group. These substituents confer the molecule with distinct chemical and physical properties, making it a valuable compound in both academic and industrial settings.
The aminomethyl group attached to the pyridine ring introduces nucleophilic properties, while the methoxy and trifluoromethoxy groups contribute to the molecule's electronic characteristics. The nitro group further enhances the compound's reactivity and stability. This combination of functional groups makes 2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to act as a precursor for bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of multiple substituents allows for fine-tuning of the molecule's pharmacokinetic properties, such as solubility and bioavailability. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-cancer activity by targeting specific protein kinases involved in tumor growth.
In addition to its pharmaceutical applications, 2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine has shown potential in materials science. Its electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics. The trifluoromethoxy group, in particular, contributes to the molecule's stability under harsh conditions, which is crucial for long-term device performance.
From a synthetic perspective, the compound can be synthesized via a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing production costs and environmental impact. For example, researchers have employed palladium-catalyzed cross-coupling reactions to construct the pyridine core with high precision.
Moreover, the environmental impact of this compound has been a topic of interest. Studies have shown that its degradation products are non-toxic under standard conditions, making it suitable for use in eco-friendly applications. However, further research is needed to fully understand its long-term environmental fate.
In conclusion, 2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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